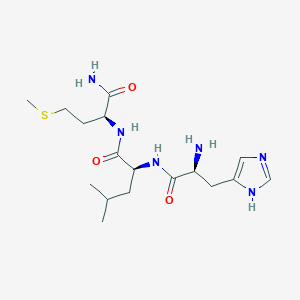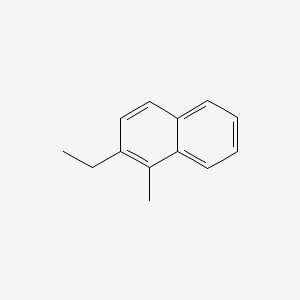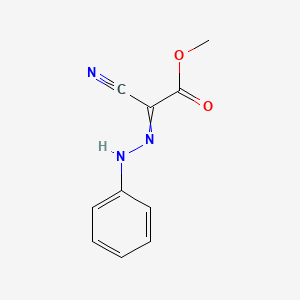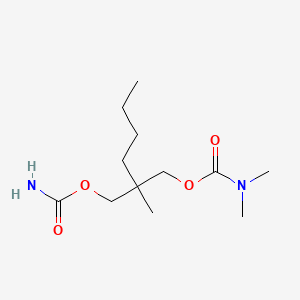
2-Butyl-2-methyl-1,3-propanediol carbamate dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-2-methyl-1,3-propanediol carbamate dimethylcarbamate is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound’s unique properties make it a subject of interest for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-2-methyl-1,3-propanediol carbamate dimethylcarbamate involves multiple steps. The starting material, 2-Butyl-2-methyl-1,3-propanediol, undergoes a series of reactions to form the final product. The reaction conditions typically include specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors and continuous processing techniques. The use of advanced technologies and equipment ensures the efficient and cost-effective production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Butyl-2-methyl-1,3-propanediol carbamate dimethylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction’s outcome and the major products formed .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can introduce new functional groups .
Applications De Recherche Scientifique
2-Butyl-2-methyl-1,3-propanediol carbamate dimethylcarbamate has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in various synthetic processes. In biology and medicine, the compound’s unique properties make it useful for developing new drugs and therapeutic agents. In the industry, it is used in the production of polymers, coatings, and other materials .
Mécanisme D'action
The mechanism of action of 2-Butyl-2-methyl-1,3-propanediol carbamate dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological and chemical effects, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2-Butyl-2-methyl-1,3-propanediol carbamate dimethylcarbamate include 2-Methyl-2-sec-butyl-1,3-propanediol dicarbamate (mebutamate), 2-Methyl-2-propyl-1,3-propanediol (meprobamate), and 2-Butyl-2-ethyl-1,3-propanediol .
Uniqueness: What sets this compound apart from these similar compounds is its specific chemical structure and the unique properties it imparts. These properties make it particularly valuable for certain applications, such as its use in developing new therapeutic agents and advanced materials .
Propriétés
Numéro CAS |
25642-75-5 |
|---|---|
Formule moléculaire |
C12H24N2O4 |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
[2-(carbamoyloxymethyl)-2-methylhexyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H24N2O4/c1-5-6-7-12(2,8-17-10(13)15)9-18-11(16)14(3)4/h5-9H2,1-4H3,(H2,13,15) |
Clé InChI |
ODPSQUCKFGXZLL-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)(COC(=O)N)COC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


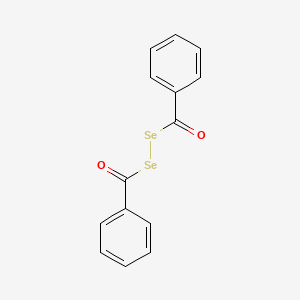
phosphanium bromide](/img/structure/B14681996.png)

![1-N,4-N-bis[(3-methoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14682014.png)

![Phosphorane, [(4-methylphenyl)methylene]triphenyl-](/img/structure/B14682026.png)


